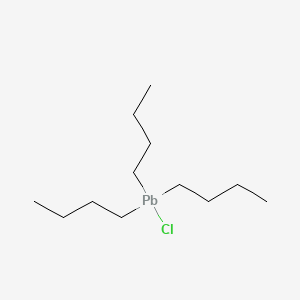

Tributyllead chloride

描述

Historical Evolution of Organolead Compound Research and Its Academic Trajectory

The journey of organolead chemistry began in the mid-19th century with the first synthesis of an organolead compound, hexaethyldilead, in 1858. wikipedia.org However, the field remained relatively niche until the discovery of the antiknock properties of tetraalkyllead compounds for gasoline engines. osti.gov This discovery catapulted organolead chemistry into a major area of organometallic research, driving the development of large-scale industrial synthesis processes for compounds like tetraethyllead (B6334599). osti.gov

The initial academic focus was primarily on synthesis and characterization. Early methods for creating organolead compounds involved the use of zinc dialkyls. loc.gov Over time, techniques evolved to include the use of Grignard reagents with lead chloride, a method still relevant for synthesizing compounds such as tetramethyllead. wikipedia.org

The academic trajectory took a significant turn as the environmental impact of widespread organolead use became apparent. Research began to shift towards understanding the environmental fate and biogeochemical cycles of these compounds. nih.gov The automobile was identified as a major source of environmental organolead compounds, leading to extensive studies on their presence in various environmental matrices. nih.gov This shift marked a move from a purely chemical focus to a more interdisciplinary environmental science perspective.

Methodological Advancements in Organolead Chemistry Studies

Advancements in analytical technology have been pivotal in shaping the course of organolead research. nih.gov The development of highly sensitive analytical techniques was crucial for detecting the minute quantities of organolead species in environmental samples, which was previously a significant challenge. nih.gov

Key methodological advancements include:

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been instrumental in separating and identifying different organolead species. researchgate.net

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry has provided powerful tools for the speciation and quantification of organolead compounds at trace and ultratrace levels. researchgate.net

Microwave Plasma (MWP) Spectroscopy: This technique, used in conjunction with optical emission spectroscopy (OES) and mass spectrometry (MS), has enhanced the ability to analyze organometallic species in various samples. researchgate.net

Continuous-Flow Systems: The development of continuous-flow systems for sample preparation has helped to minimize errors and improve the efficiency of analytical processes. nih.gov Innovations in this area include the use of C60 fullerene and Grignard's reagent, as well as sodium tetrapropylborate, to improve sensitivity and selectivity. nih.gov

These advancements have enabled researchers to conduct more accurate and detailed studies on the presence, transformation, and transport of organolead compounds in the environment. nih.govrsc.org

Interdisciplinary Perspectives in Tributyllead Chloride Research

The study of this compound and other organolead compounds is inherently interdisciplinary, drawing on expertise from chemistry, environmental science, toxicology, and materials science.

Environmental Chemistry: This field investigates the fate of organolead compounds in natural water systems, including their reactions in the presence of light and different metal ions, and their adsorption on sediments. aston.ac.uk Research in this area has shown that organolead compounds are unlikely to persist in a dissolved and unreacted state in natural waters for extended periods. aston.ac.uk

Biogeochemistry: This perspective focuses on the interaction of organolead species with biological systems, such as algae, and the potential for biotic and abiotic processes to transform inorganic lead into organolead compounds. nih.gov

Materials Science: Organolead compounds, particularly organolead halides, have garnered interest as materials for solar cells and in the development of coordination polymers with unique photophysical properties. acs.orgresearchgate.net Research is ongoing to enhance the intrinsic stability of these materials for applications in optoelectronics and photocatalysis. acs.org

Catalysis: Organometallic compounds, including those of lead, are central to many catalytic processes in the production of polymers and pharmaceuticals. solubilityofthings.com Aryl lead triacylates, for instance, have been used as catalysts in the manufacturing of polyurethane foams. aston.ac.uk

This interdisciplinary approach is crucial for a comprehensive understanding of the synthesis, properties, applications, and environmental implications of this compound.

Global Academic Trends in Environmental Organometallic Chemistry

The global academic landscape of environmental organometallic chemistry has been shaped by a growing awareness of the ecological impacts of these compounds. solubilityofthings.com There is a significant trend towards developing "greener" and more sustainable chemical processes.

Key global trends include:

Green Chemistry: There is a strong emphasis on designing synthesis routes for organometallic compounds that are more environmentally friendly, for example, by using solvent-free reactions and renewable feedstocks. solubilityofthings.com The principles of green chemistry are increasingly being integrated into chemistry education to foster a new generation of environmentally conscious scientists. hrmars.com

Sustainable Materials: Research is increasingly focused on the development of advanced materials from organometallic compounds with enhanced properties and functionalities, such as for use in electronics and nanotechnology. solubilityofthings.comsolubilityofthings.com

Focus on Environmental Fate and Remediation: A significant portion of research is dedicated to understanding the transport and transformation of organometallic pollutants in the environment and developing strategies for their remediation. rsc.org

Applied Organometallic Chemistry: There is a growing focus on the practical applications of organometallic compounds in areas such as sustainable energy, medicine, and advanced materials, reflecting a commitment to translating fundamental research into real-world solutions. acs.org

These trends indicate a paradigm shift in organometallic chemistry, moving towards a more sustainable and environmentally responsible approach to the design and application of these versatile compounds.

属性

IUPAC Name |

tributyl(chloro)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Pb/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQHDJVUUKFOFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Pb](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157910 | |

| Record name | Tributyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13302-14-2 | |

| Record name | Tributylchloroplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyllead chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylchlorolead | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Tributyllead Chloride

Advanced Synthetic Routes for Tributyllead Chloride

The synthesis of this compound, like many organolead compounds, is predominantly achieved through the reaction of a lead salt with an organometallic nucleophile. The most common and established method involves the use of a Grignard reagent.

One primary synthetic route involves the reaction of lead(II) chloride with a butyl Grignard reagent, such as butylmagnesium chloride or bromide. In this type of reaction, the Grignard reagent acts as a source of butyl anions, which displace the chloride ions on the lead center. The stoichiometry of the reactants is critical in directing the outcome of the reaction towards the desired trialkyllead halide. An excess of the Grignard reagent can lead to the formation of the tetraalkyllead compound, tetrabutyllead.

A general representation of the Grignard reaction for organolead compounds is the reaction of a lead(II) source with the Grignard reagent. wikipedia.org For instance, the reaction of lead chloride with methylmagnesium chloride yields tetramethyllead. wikipedia.org A similar principle applies to the synthesis of tributyllead compounds. Another method involves the reaction of a lead(II) source with sodium cyclopentadienide (B1229720) to produce plumbocene. wikipedia.org

Furthermore, the redistribution reaction is a key strategy. A mixture containing various butyltin chlorides, for example, can be treated with stannic chloride or tetrabutyltin (B32133) to yield the desired dibutyltin (B87310) dichloride. A parallel approach can be applied in organolead chemistry, where a mixture of butyllead compounds with varying degrees of alkylation could be reacted with lead tetrachloride or tetrabutyllead to produce this compound.

The table below summarizes a representative synthetic methodology for related organometallic compounds, illustrating the principles applicable to this compound synthesis.

| Reaction Type | Reactants | Typical Solvent | Product |

|---|---|---|---|

| Grignard Reaction | Lead(II) chloride, Butylmagnesium halide | Diethyl ether, Benzene (B151609) | This compound (and other butyllead species) |

| Redistribution | Tetrabutyllead, Lead(IV) chloride | Not specified | This compound |

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on specific precursor molecules that provide the core lead atom and the butyl ligands. The selection of these precursors is fundamental to the success and selectivity of the synthesis.

The primary precursors are:

Lead Source : Typically, a lead halide is used. Lead(II) chloride (PbCl₂) is a common starting material due to its relative stability and commercial availability. wikipedia.org Lead(IV) chloride (PbCl₄) can also be utilized in certain synthetic strategies, such as redistribution reactions.

Butylating Agent : This reagent provides the butyl groups that form the carbon-lead bonds. The most frequently used butylating agents are Grignard reagents, such as butylmagnesium chloride (n-BuMgCl) or butylmagnesium bromide (n-BuMgBr). wikipedia.org Organolithium reagents, like n-butyllithium (n-BuLi), are also effective but are generally more reactive, which can sometimes make controlling the reaction selectivity more challenging.

During the synthesis, particularly in Grignard reactions, the formation of intermediate species is common. The reaction does not typically proceed directly to this compound in a single step. Instead, a mixture of organolead compounds with varying numbers of butyl groups is often formed. These can be considered intermediates or byproducts, depending on the desired final product. For example, starting with lead(II) chloride, intermediates such as butyllead trichloride (B1173362) (BuPbCl₃) and dibutyllead dichloride (Bu₂PbCl₂) may be formed in situ before reaching the tributyl stage. The final product mixture often contains these species alongside tetrabutyllead (Bu₄Pb) and unreacted lead chloride. google.com Subsequent purification steps or redistribution reactions are then necessary to isolate pure this compound.

The table below details the key precursors and their roles in the synthesis.

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Lead(II) Chloride | PbCl₂ | Source of lead atom |

| Butylmagnesium chloride | C₄H₉MgCl | Source of butyl nucleophile |

| Tetrabutyllead | (C₄H₉)₄Pb | Reactant in redistribution reactions |

| Lead(IV) chloride | PbCl₄ | Reactant in redistribution reactions |

Green Chemistry Approaches in Organolead Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. ijraset.comrroij.com The synthesis of organolead compounds, including this compound, presents significant challenges from a green chemistry perspective due to the inherent toxicity of lead and the use of hazardous reagents and solvents. However, the application of green chemistry principles can guide the development of more sustainable synthetic methodologies. neliti.comresearchgate.net

Key areas for applying green chemistry to organolead synthesis include:

Prevention of Waste : Designing synthetic routes with high atom economy that incorporate the maximum amount of starting materials into the final product, thus minimizing waste. ijraset.com Catalytic routes, if developed, could significantly improve efficiency over stoichiometric reactions.

Designing Safer Chemicals : While the target molecule, this compound, is inherently hazardous, green chemistry encourages the consideration of designing less toxic alternatives that can perform the same function.

Safer Solvents and Auxiliaries : Traditional syntheses often employ volatile and hazardous organic solvents like benzene or diethyl ether. google.com Green chemistry promotes the use of safer solvents such as water, supercritical fluids, or ionic liquids, or even performing reactions in solvent-free conditions. ijraset.com

Energy Efficiency : Synthetic methods should be designed for ambient temperature and pressure to reduce energy consumption. researchgate.net The use of microwave-assisted synthesis is one approach that can accelerate reactions and reduce energy usage. researchgate.net

Use of Renewable Feedstocks : While not directly applicable to the lead component, the organic ligands could potentially be derived from renewable biomass sources, although this is a more distant goal for organometallic synthesis. ijraset.com

Reduce Derivatives : Avoiding unnecessary derivatization steps can reduce the number of reagents used and waste produced. ijraset.com

While specific, documented green synthetic routes for this compound are not prevalent in the reviewed literature, the overarching principles of green chemistry provide a framework for future research in organolead synthesis to minimize its environmental footprint. rroij.comresearchgate.net

Derivatization Pathways and Related Organometallic Species

This compound is a versatile intermediate that can be converted into a range of other organolead species through various derivatization reactions. These reactions typically involve the substitution of the chloride ligand or modifications to the tributyllead cation.

One common derivatization pathway is hydrolysis. Reaction of a trialkyllead chloride with a hydroxide (B78521) source leads to the formation of the corresponding trialkyllead hydroxide (R₃PbOH). These hydroxides can further condense to form plumboxanes, which are organolead compounds containing a Pb-O-Pb linkage. wikipedia.org

Another significant derivatization involves reduction. Trialkyllead chlorides can be reacted with reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding trialkyllead hydrides (R₃PbH). thieme-connect.de These hydrides are highly reactive and useful in further synthetic transformations.

Furthermore, tributyllead compounds can participate in transalkylation reactions. For instance, alkyllead compounds have been shown to transfer their alkyl groups to tin(II) and tin(IV) ions, leading to the formation of various methyltin compounds in the case of methyllead precursors. publications.gc.ca This indicates that this compound could potentially act as a butylating agent for other metals in certain environments.

The table below lists some key derivatization reactions of this compound and the resulting organometallic species.

| Reactant | Resulting Compound Class | General Formula of Product |

|---|---|---|

| Hydroxide (e.g., NaOH) | Tributyllead hydroxide | (C₄H₉)₃PbOH |

| Lithium aluminum hydride | Tributyllead hydride | (C₄H₉)₃PbH |

| - | Plumboxane (from condensation of hydroxide) | ((C₄H₉)₃Pb)₂O |

| Tin(II) or Tin(IV) ions | Butyltin compounds | (C₄H₉)ₓSnY₄₋ₓ |

Environmental Occurrence, Distribution, and Speciation of Tributyllead Chloride

Analytical Approaches for Environmental Monitoring of Tributyllead Species

The accurate determination of tributyllead and other organolead species in environmental samples is fundamental to understanding their distribution and impact. A variety of sophisticated analytical techniques have been developed and refined for this purpose.

Gas chromatography (GC) is a cornerstone technique, often coupled with highly sensitive and specific detectors. researchgate.net These include atomic absorption spectrometry (AAS), flame photometric detection (FPD), microwave-induced plasma atomic emission spectrometry (MIP-AED), and mass spectrometry (MS). researchgate.netgcms.cz For instance, GC-MIP-AED can achieve detection limits in the range of 0.1 nanograms per liter (ng L⁻¹) in water samples. researchgate.net Isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) offers high accuracy and precision for the simultaneous determination of various butyltin compounds, and similar principles can be applied to organolead analysis. gcms.cz

Sample preparation is a critical step to enrich the low concentrations of organolead compounds found in environmental matrices and to remove interfering substances. Common methods for aqueous samples include liquid-liquid extraction (LLE) after complexation with agents like sodium diethyldithiocarbamate (B1195824) (NaDDC). researchgate.netuco.es Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are also employed, often after in-situ derivatization, and have the advantage of requiring smaller sample volumes and reducing airborne contamination. researchgate.net For sediment and soil samples, extraction is often performed using a mixture of solvents, sometimes with the aid of a complexing agent like tropolone (B20159). gov.bc.ca

Derivatization is frequently necessary to convert the ionic and less volatile organolead species into more volatile forms suitable for GC analysis. pjoes.com Grignard reagents, such as propyl- or butylmagnesium chloride, have been traditionally used for this purpose. researchgate.netuco.es More recently, in-situ ethylation with sodium tetraethylborate has become a popular alternative. pjoes.com

The table below summarizes some of the analytical techniques used for organolead speciation.

| Analytical Technique | Detector | Sample Matrix | Derivatization Agent | Typical Detection Limits | Reference(s) |

| Gas Chromatography (GC) | Atomic Absorption Spectrometry (AAS) | Water, Sediment, Biota | Propylating reagents | - | tandfonline.com |

| Gas Chromatography (GC) | Flame Photometric Detection (FPD) | Water, Sediment, Mussels | Sodium tetraethylborate (STEB) | - | pjoes.com |

| Gas Chromatography (GC) | Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AED) | Water | - | 0.1 ng L⁻¹ | researchgate.net |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Sediment | Grignard reagents, Sodium tetraethylborate | pg/ml levels | uco.es |

| Supercritical Fluid Extraction (SFE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Sand | Pentylmagnesium bromide | 4-39 pg | nih.gov |

Geochemical Distribution Patterns of Tributyllead in Aquatic Systems

Once released into aquatic environments, tributyllead compounds are subject to various distribution and partitioning processes. Their behavior is influenced by the physical and chemical properties of the water body, including pH, salinity, and the amount of suspended particulate matter.

Studies have shown that organolead compounds can be found in both the water column and sediments of aquatic systems. tandfonline.com In the Eastern Adriatic coast, for example, organolead concentrations were found to be lower in seawater compared to rainwater, but the percentage of organic lead relative to total lead was significantly higher in seawater. tandfonline.com This suggests a degree of persistence and accumulation in the marine environment.

The partitioning of tributyllead between water and sediment is a key process governing its fate. Due to its lipophilic nature, tributyltin, a related organometal, has a high affinity for particulate matter and is readily absorbed by organic material and suspended particles. researchgate.net This leads to its accumulation in benthic sediments, which can act as a long-term sink and a potential secondary source of contamination. researchgate.netscirp.org The adsorption of tributyltin to sediments is influenced by factors such as pH and sediment organic carbon content. researchgate.net While specific studies on tributyllead are less numerous, similar partitioning behavior is expected due to structural similarities.

The following table presents data on the distribution of total and organic lead in different aquatic compartments from a study on the Eastern Adriatic coast.

| Compartment | Total Lead (Pbtot) | Organic Lead (Pborg) | Percentage of Organic Lead | Reference |

| Rainwater | - | - | 0.1 ± 0.1 % | tandfonline.com |

| Seawater | 290 ± 210 ng L⁻¹ | 3.1 ± 2.9 ng L⁻¹ | 1.8 ± 2.3 % | tandfonline.com |

| Sediment | 19,800 ± 17,000 ng g⁻¹ | 0.2 ± 0.2 ng g⁻¹ | 0.001 ± 0.0002 % | tandfonline.com |

Atmospheric Transport and Deposition Dynamics of Organolead Compounds

The atmosphere serves as a significant pathway for the long-range transport of organolead compounds. dss.go.th Volatile tetraalkyllead compounds, the precursors to ionic species like tributyllead, can be released into the atmosphere through evaporation and incomplete combustion of leaded gasoline. uco.es

Once in the atmosphere, these compounds can be transported over vast distances. dss.go.th Studies of snow and ice cores from remote locations like Greenland have provided clear evidence of the global transport of organolead compounds. dss.go.th The analysis of these archives has shown that organolead compounds can be preserved in snow layers, offering a historical record of atmospheric pollution. dss.go.th

During atmospheric transport, tetraalkyllead compounds can undergo degradation, forming more stable and water-soluble tri- and dialkyllead species. noaa.gov These ionic alkyllead compounds can then be removed from the atmosphere through wet and dry deposition, reaching terrestrial and aquatic ecosystems far from their original sources. uco.es Research in NE Bavaria, Germany, indicated that long-range atmospheric transport is an important source of organometallic compounds in the region.

The speciation of organolead compounds in the atmosphere is crucial, as different species have different transport characteristics. Vapor-phase transport is significant for the more volatile compounds. dss.go.th The ratio of organic to total lead can provide insights into the transport processes and the age of the air mass. dss.go.th

Soil and Sediment Sequestration of Tributyllead Chloride

Soils and sediments act as major sinks for this compound and other organolead compounds deposited from the atmosphere or transported through aquatic systems. epa.govresearchgate.net The process of sequestration, or the binding of these compounds to soil and sediment particles, plays a critical role in their long-term fate and bioavailability.

The binding of organolead compounds is influenced by the composition of the soil or sediment, particularly the content of organic matter and clay minerals. ecetoc.org Hydrophobic organic contaminants, a class to which organolead compounds can be considered to belong, tend to sorb to the organic carbon fraction of soils and sediments. ecetoc.org Over time, these compounds can diffuse into the micropores of soil and sediment aggregates, a process known as aging, which can lead to reduced availability. nih.gov

The effectiveness of remediation strategies for contaminated soils and sediments, such as the addition of carbonaceous sorbents, can be influenced by the aging process. For aged contaminants, the effectiveness of such treatments may be diminished. nih.gov

Speciation of this compound in Complex Environmental Matrices

The chemical form, or speciation, of this compound is a critical factor determining its transport, bioavailability, and toxicity in the environment. epa.gov In complex environmental matrices such as water, soil, and biological tissues, this compound can exist in various forms and can undergo transformation processes.

In aquatic environments, the speciation of organotin compounds, which are analogous to organolead compounds, is influenced by factors like pH and the presence of ligands. researchgate.neteuropa.eu At different pH levels, tributyltin can exist as a cation or a neutral hydroxide (B78521) species, which affects its bioaccumulation potential. europa.eu Similarly, the speciation of tributyllead is expected to be pH-dependent.

Analytical methods for speciation analysis typically involve a separation step, such as chromatography, coupled with an element-specific detector. researchgate.netresearchgate.net This allows for the identification and quantification of individual organolead species. For example, a method for the simultaneous determination of trimethyllead (B1239934) and triethyllead (B1240127) in rainwater has been developed using gas chromatography-atomic absorption spectrometry (GC-AAS). researchgate.net

The degradation of tributyllead can lead to the formation of other organolead species, such as dibutyllead and monobutyllead compounds. researchgate.net The detection of these degradation products in environmental samples provides evidence of transformation processes occurring in situ. researchgate.net Understanding the speciation and transformation of this compound is essential for accurately assessing its environmental behavior and potential risks.

Environmental Fate and Transformation Pathways of Tributyllead Chloride

Photodegradation Mechanisms of Tributyllead Compounds

The photodegradation of organolead compounds, including tributyllead derivatives, is an important abiotic transformation process in the environment, particularly in atmospheric and aquatic systems. While specific studies on tributyllead chloride are scarce, research on other organolead and analogous organotin compounds provides insights into the likely mechanisms.

Sunlight, especially in the UV spectrum, can induce the breakdown of organolead compounds. researchgate.net The process often involves the formation of free radicals, which initiate and propagate the degradation of the parent compound. pjoes.com For some organometallic compounds, photolysis can lead to the cleavage of the carbon-metal bond. pjoes.com In the case of triphenyllead chloride, UVB irradiation has been shown to enhance its pro-oxidant action, suggesting the formation of radical species. researchgate.net

The degradation of trialkyllead compounds can be influenced by various environmental factors. For instance, the presence of certain anions and cations in aqueous media can promote the breakdown of organoleads. researchgate.net Studies on the analogous compound tributyltin chloride have shown that its photodegradation can be induced by iron(III), leading to the formation of hydroxyl radicals that attack the molecule. researchgate.net A similar mechanism involving reactive oxygen species may contribute to the photodegradation of this compound.

The general pathway for the photodegradation of tetraalkyllead compounds involves sequential dealkylation, and a similar process is expected for trialkyllead compounds like this compound. rsc.org This process ultimately leads to the formation of more polar and less toxic inorganic lead species. rsc.org

Biotransformation Processes of this compound

Biological transformation is a key process in the environmental degradation of this compound. Microorganisms, through various metabolic pathways, can alter the structure of the compound, generally leading to less toxic forms.

The microbial degradation of organolead compounds is a significant pathway for their removal from the environment. While specific studies on this compound are limited, research on other alkyllead compounds and analogous organotin compounds indicates that microorganisms play a crucial role in their degradation.

The primary mechanism of microbial degradation of alkyllead compounds is sequential dealkylation. researchgate.netresearchgate.net This process involves the stepwise removal of the butyl groups from the lead atom. For tetraethyllead (B6334599), it has been shown that it is transformed into triethyllead (B1240127), which is then further degraded. researchgate.net A similar pathway is anticipated for this compound, where it would be converted to dibutyllead and then monobutyllead species, and finally to inorganic lead. researchgate.netresearchgate.net

Studies on soils contaminated with alkyllead compounds have demonstrated that indigenous microbial populations can be stimulated to enhance the degradation of these toxic substances. google.com The process is believed to involve enzymatic systems that catalyze the demethylation or dealkylation of the organolead species. google.com For instance, research on the biotransformation of tributyltin chloride, a compound structurally similar to this compound, has identified bacterial strains like Pseudomonas stutzeri that can utilize the compound as a sole carbon source, transforming it into dibutyltin (B87310) dichloride through a debutylation process. nih.gov It is plausible that similar microbial pathways exist for the degradation of this compound.

The rate of microbial degradation can be influenced by environmental conditions and the presence of other organic matter. researchgate.net For example, the degradation of tetraethyllead was found to be slower in soil contaminated with gasoline compared to uncontaminated soil, suggesting that the presence of other hydrocarbons can retard the process. researchgate.net

The transformation of organolead compounds in biological systems is mediated by enzymes. While specific enzymatic studies on this compound are not widely available, research on related compounds provides insights into the potential enzymatic pathways involved.

The initial step in the biotransformation of organolead compounds is often a dealkylation reaction catalyzed by microbial enzymes. google.com For instance, the organomercurial lyase MerB, which cleaves carbon-mercury bonds, has been shown to also bind and, in some cases, cleave carbon-tin and carbon-lead bonds in organotin and organolead compounds. acs.org This suggests that enzymes with broad substrate specificity may be involved in the degradation of this compound.

The interaction of organometallic compounds with enzymes can lead to either their degradation or the inhibition of the enzyme. acs.org In the case of MerB, some organolead compounds act as substrates, while others can inhibit the enzyme. acs.org The toxicity of organolead compounds is often associated with their ability to bind to sulfhydryl groups on proteins, which can inactivate enzymes. acs.org

The degradation of butene, a potential byproduct of the dealkylation of tributyllead, can occur through oxidative dealkylation by hepatic microsomes. nih.gov This indicates that once the butyl groups are cleaved from the lead atom, they can be further metabolized by enzymatic systems.

Abiotic Degradation Kinetics and Pathways

Abiotic degradation of this compound, occurring without the involvement of biological organisms, is a crucial aspect of its environmental fate. These processes primarily include chemical reactions such as hydrolysis and other transformations influenced by environmental factors.

Organolead compounds can undergo degradation in aqueous environments through various abiotic pathways. The stability of these compounds is influenced by factors such as sunlight and the presence of other chemical species. researchgate.net In aqueous solutions, tetraalkyllead compounds are known to degrade through a series of sequential dealkylation steps, ultimately forming inorganic lead. researchgate.net It is expected that trialkyllead compounds like this compound follow a similar degradation pathway.

Studies on ionic ethyllead compounds, such as triethyllead and diethyllead (B1201037), have shown that both chemical and biological degradation occur in soil, with chemical degradation being a major contributor to their disappearance. osti.gov The degradation of these compounds can lead to the formation of various water-soluble non-lead organic products and bound residues. oup.com

Formation of Organolead Metabolites and Daughter Compounds

The degradation of this compound in the environment results in the formation of various metabolites and daughter compounds through both biotic and abiotic processes. The primary transformation pathway is sequential dealkylation.

The initial degradation product of this compound is expected to be dibutyllead dichloride, formed by the removal of one butyl group. This is analogous to the degradation of tributyltin chloride to dibutyltin dichloride. nih.gov This initial dealkylation step is a key detoxification process, as the toxicity of alkyllead compounds generally decreases with a decreasing number of alkyl moieties. researchgate.net

Further degradation leads to the formation of monobutyllead trichloride (B1173362), with the removal of a second butyl group. These intermediate organolead metabolites are generally more water-soluble and less lipophilic than the parent compound. acs.org

Ultimately, the complete dealkylation of this compound results in the formation of inorganic lead species, such as lead(II) ions (Pb²⁺). researchgate.netresearchgate.net In the environment, these inorganic lead ions can then precipitate as lead carbonate, lead hydroxide (B78521), or other insoluble lead compounds, or remain in a soluble form depending on the water chemistry. rsc.orgwikipedia.org

The degradation pathway can be summarized as follows: this compound → Dibutyllead dichloride → Monobutyllead trichloride → Inorganic Lead (Pb²⁺)

Studies on tetraethyllead have shown that triethyllead is a major ionic ethyllead product, with diethyllead also being detected. oup.com This supports the stepwise dealkylation model for alkyllead compounds.

The following table summarizes the expected metabolites from the degradation of this compound, based on the degradation pathways of other alkyllead and alkyltin compounds.

| Parent Compound | Primary Metabolite | Secondary Metabolite | Final Product |

| This compound | Dibutyllead dichloride | Monobutyllead trichloride | Inorganic Lead (Pb²⁺) |

This table is based on inferred degradation pathways from related organometallic compounds.

Sorption and Desorption Dynamics in Environmental Matrices

The environmental mobility and bioavailability of this compound are significantly influenced by its sorption and desorption behavior in soils and sediments. While specific data for this compound are scarce, studies on other organolead and organotin compounds provide valuable insights into these processes.

Organometallic compounds like this compound can be adsorbed onto soil and sediment particles, which affects their concentration in the aqueous phase and their potential for transport and biological uptake. The extent of sorption is influenced by the properties of both the compound and the environmental matrix.

Research on tetraalkyllead compounds (tetramethyllead and tetraethyllead) and dibutyltin has shown that their adsorption to soil is a significant process. tandfonline.com Nonpolar organometallic compounds, such as tetraalkylleads, can be more easily leached from the soil compared to more ionic forms like dibutyltin. tandfonline.com This suggests that the polarity of this compound will be a key factor in its sorption behavior.

The pH of the soil or sediment is also a critical factor. For tetraalkyllead compounds, strong adsorption has been observed at pH values between 7 and 8, while for dibutyltin, the strongest adsorption occurs at pH 6. tandfonline.com The sorption of tributyltin, an analogue of tributyllead, is maximal at a pH of 6, which is attributed to an optimal balance between the cationic tributyltin species and deprotonated surface ligands. nih.gov

Desorption studies indicate that the sorption of organometallic compounds may not be fully reversible. Studies on tributyltin have shown that aging can increase its sorption to sediments, particularly those with higher organic carbon content, and reduce its desorption. nih.gov This suggests that over time, this compound may become more strongly bound to soil and sediment particles, reducing its mobility and bioavailability. The presence of other contaminants, such as those in wastewater, can also influence the sorption and desorption dynamics.

The following table summarizes the factors influencing the sorption and desorption of organometallic compounds, which are likely applicable to this compound.

| Factor | Influence on Sorption | Reference |

| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption. | nih.govnih.gov |

| pH | Sorption is pH-dependent, with optimal pH ranges for different compounds. | tandfonline.comnih.gov |

| Salinity | Can either increase or decrease sorption depending on the pH and the specific compound. | nih.gov |

| Aging | Can increase sorption and decrease desorption over time. | nih.gov |

| Presence of other contaminants | Can alter sorption and desorption behavior. | acs.org |

This table is based on data for related organotin and organolead compounds.

Analytical Chemistry and Detection Methodologies for Tributyllead Chloride

Advanced Chromatographic Techniques for Organolead Separation

Chromatography is a cornerstone of organolead analysis, providing the means to separate complex mixtures of these compounds from each other and from interfering matrix components. researchgate.net Both gas and liquid chromatography have been successfully employed, often in tandem with element-specific detectors.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. researchgate.net For the analysis of ionic organolead species like tributyllead chloride, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. researchgate.netnih.gov This often involves alkylation, for example, using a Grignard reagent to propylate the ionic species. nih.govoup.com

Capillary columns are frequently used to achieve high-resolution separations. nih.govoup.com The choice of the stationary phase is critical; a common choice is a non-polar phase like 5% biphenyl (B1667301) and 95% dimethylpolysiloxane. researchgate.net The separated compounds are then introduced into a detector. For enhanced sensitivity, especially at trace levels, techniques like splitless injection are employed. researchgate.net In some applications, a large-volume injection can be used to achieve lower detection limits. chromtech.net.au

Common detectors coupled with GC for organolead analysis include:

Atomic Emission Spectrometry (AES): This provides element-specific detection, offering high sensitivity and selectivity for lead. rsc.orgnih.gov

Mass Spectrometry (MS): GC-MS provides identification based on the mass-to-charge ratio of the fragmented ions, confirming the identity of the separated compounds. researchgate.netnih.gov

Flame Photometric Detector (FPD): When operated with a specific filter (e.g., 610 nm for tin, but adaptable for lead), FPD can be a cost-effective detector for organometallic compounds. chromtech.net.aunih.gov

Electron Capture Detector (ECD): This detector is sensitive to halogenated compounds and can be used for the direct detection of this compound, sometimes after a halogen exchange step within the GC system. epa.govresearchgate.net

Liquid Chromatography (LC) Applications

Liquid chromatography offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. tandfonline.com This makes it particularly suitable for the direct analysis of ionic organolead species.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the separation of organolead compounds. tandfonline.com In this technique, a non-polar stationary phase (like C18 or cyanopropyl-bonded silica) is used with a more polar mobile phase. tandfonline.comresearchgate.netnih.gov The separation of different lead species can be achieved by carefully controlling the composition of the mobile phase, which often consists of a mixture of solvents like methanol (B129727) and water, along with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and resolution. tandfonline.comresearchgate.netnih.gov

Detectors commonly coupled with LC for organolead analysis include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful tool for the speciation of organolead compounds, offering very low detection limits. bohrium.com

Chemical Reaction Detectors: The eluate from the LC column can be mixed with a reagent that forms a colored complex with the lead species, which is then detected by a spectrophotometer. tandfonline.com

Laser-Enhanced Ionization (LEI) Spectrometry: LC-LEI provides a highly sensitive method for the measurement of organolead species.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): LC-APCI-MS is another mass spectrometric detection method suitable for the identification and quantification of organolead compounds. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound. researchgate.net It is often coupled with a chromatographic separation technique like GC or LC to form a hyphenated system (GC-MS or LC-MS). nih.govresearchgate.netnih.govspectroscopyonline.com

In GC-MS, after the organolead compounds are separated on the GC column, they enter the mass spectrometer where they are ionized and fragmented. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for the compound, allowing for its unambiguous identification by comparing it to a spectral library. researchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, leading to enhanced sensitivity and selectivity. cdc.gov

Similarly, LC-MS techniques, such as LC-APCI-MS, are used for the analysis of this compound. researchgate.netnih.gov The liquid eluent from the LC is nebulized and ionized before entering the mass spectrometer. This approach is particularly useful for analyzing the compound in its native, non-derivatized form. nih.gov High-resolution mass spectrometry can also be employed to determine the elemental composition of the detected ions with high accuracy.

Atomic Spectroscopic Methods for Lead Species Quantification

Atomic spectroscopy techniques are highly sensitive and element-specific, making them ideal for the quantification of lead in various samples. When coupled with chromatographic separation, they allow for the quantification of individual lead species, including this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful atomic spectroscopy technique used for determining the elemental composition of a sample. spectroscopyonline.com When used as a detector for HPLC, it enables the speciation of organolead compounds at ultra-trace levels. bohrium.com The high sensitivity of ICP-MS allows for detection limits in the sub-ng/L range. bohrium.com

Atomic Emission Spectrometry (AES) , particularly when coupled with gas chromatography (GC-AES), is another sensitive method for the speciation of organolead compounds. rsc.orgnih.gov This technique measures the light emitted by excited atoms in a plasma. Microwave-induced plasma atomic emission spectrometry (MIP-AES) is a notable variant that offers increased sensitivity and is well-suited for the analysis of derivatized organolead compounds. nih.govoup.com

Laser-Enhanced Ionization (LEI) Spectrometry , when combined with liquid chromatography (LC-LEI), provides a very sensitive method for measuring organolead species. This technique utilizes lasers to selectively excite the analyte atoms, which are then ionized and detected.

Sample Preparation and Extraction Protocols for Environmental this compound

The analysis of this compound in environmental samples necessitates effective sample preparation and extraction to isolate the analyte from the complex matrix and concentrate it to a level suitable for detection. The choice of method depends on the sample type (e.g., water, sediment, biota).

For water samples, liquid-liquid extraction (LLE) is a common technique. researchgate.net The organolead compounds can be complexed with an agent like dithiocarbamate (B8719985) or tropolone (B20159) and then extracted into an organic solvent such as hexane (B92381) or toluene. oup.comrsc.orgcdc.gov Another approach is solid-phase extraction (SPE) , where the sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the organolead compounds. epa.gov The analytes are then eluted with a small volume of an appropriate solvent. epa.gov For ultra-trace analysis, online SPE coupled with HPLC-ICP-MS can be used to achieve very high enrichment factors. bohrium.com

For solid samples like sediment and biota, the extraction process is more rigorous. Soxhlet extraction with an organic solvent is a classical method. researchgate.net More modern techniques include microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) . nih.govnih.gov MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov SFE utilizes a supercritical fluid, typically carbon dioxide, often modified with a co-solvent like methanol, to extract the analytes. nih.gov For ionic organolead species in solid matrices, an in-situ complexation step with a reagent like sodium diethyldithiocarbamate (B1195824) (NaDDTC) may be employed during SFE to improve extraction efficiency. nih.gov

After extraction, a clean-up step is often necessary to remove interfering co-extracted substances. nih.gov This can be achieved using techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel. chromtech.net.aunih.gov

For GC analysis of ionic organolead compounds, a derivatization step is crucial. researchgate.net This typically involves alkylation with a Grignard reagent (e.g., propylmagnesium bromide) or an organoboron reagent (e.g., sodium tetraethylborate) to convert the ionic species into their more volatile tetraalkylated forms. researchgate.netoup.com

Quality Assurance and Quality Control in Organolead Trace Analysis

To ensure the reliability and validity of analytical data, especially at trace levels, a robust quality assurance (QA) and quality control (QC) program is essential. nih.govenv.go.jpepa.gov This encompasses all stages of the analytical process, from sample collection to data reporting. env.go.jp

Key elements of a QA/QC program for organolead analysis include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). epa.gov

Calibration: The instrument must be calibrated using standard solutions of the target analytes. epa.gov The use of certified reference materials (CRMs) is highly recommended for calibration and for verifying the accuracy of the method. nih.gov

Blanks: Various types of blanks, such as laboratory reagent blanks and field blanks, are analyzed to monitor for contamination from the laboratory environment, reagents, or sampling process. epa.govenv.go.jp

Spiked Samples: Laboratory fortified sample matrix (LFM) or spiked samples are analyzed to assess the effect of the sample matrix on the analytical results and to determine the recovery of the analytes. nih.govepa.gov

Duplicate Samples: Analysis of duplicate samples provides a measure of the precision of the entire analytical procedure. epa.gov

Documentation: All analytical procedures, from sample receipt to the final report, must be thoroughly documented. env.go.jp This includes details of sample preparation, instrumental analysis, and data processing.

By implementing these QA/QC measures, laboratories can ensure that the data generated for organolead analysis is of high quality, reliable, and defensible. nih.govepa.gov

Environmental Remediation and Mitigation Strategies for Tributyllead Contamination

Physico-Chemical Treatment Technologies for Organolead Removal

Physico-chemical treatment encompasses a range of technologies that use physical and chemical processes to separate or transform contaminants. For organolead compounds like tributyllead chloride, these methods are crucial for treating contaminated water and soil.

One of the primary physico-chemical methods is adsorption , where the contaminant binds to the surface of a solid material. The effectiveness of adsorption for tributyllead is influenced by environmental factors such as pH and salinity. For instance, the adsorption of tributyltin (a related organotin compound with similar properties) onto clay-rich sediments is highest at a pH between 6 and 7 and decreases with increasing salinity. nih.gov The process is often reversible, meaning that changes in environmental conditions can lead to the release of the adsorbed compounds. plymouth.ac.uk Materials like clay minerals (illite, kaolinite, and montmorillonite) have shown potential for adsorbing these compounds. nih.gov

Ion exchange is another significant technology for removing organolead ions from liquids. This process involves the exchange of ions between a solid resin and the contaminated liquid. nih.gov Strong acid cation exchange resins, particularly those with sulfonic acid groups, have been shown to be effective in reducing the levels of organolead compounds in liquids. google.com These resins can be regenerated using mineral acids or organic acids dissolved in a hydrocarbon, allowing for their reuse. google.com Zeolites, a class of microporous aluminosilicate (B74896) minerals, have also been studied for the removal of organometallic ions. city.ac.uk However, the selectivity of zeolites for organolead ions like trimethyllead (B1239934) was found to be lower than for inorganic lead. city.ac.uk

Chemical precipitation is a widely applied technique due to its simplicity and cost-effectiveness. researchgate.net This method involves adding chemicals to the contaminated water to transform the dissolved organolead compounds into insoluble precipitates that can then be removed through filtration or sedimentation. researchgate.net For instance, iron can be removed from a sample by co-precipitation with lead hydroxide (B78521) by adding lead nitrate (B79036) and adjusting the pH. aston.ac.uk

Other physico-chemical methods include coagulation, flocculation, and membrane filtration (such as reverse osmosis and nanofiltration), which are often used in combination to treat complex industrial wastewater containing heavy metals. researchgate.netthermaxglobal.com

Table 1: Comparison of Physico-Chemical Treatment Technologies for Organolead Removal

| Technology | Description | Advantages | Limitations |

| Adsorption | Contaminants adhere to the surface of a solid adsorbent material. | Effective for a wide range of compounds; can be low-cost depending on the adsorbent. | Reversibility can lead to re-release of contaminants; adsorbent can become saturated. |

| Ion Exchange | Ions of the contaminant are exchanged for less harmful ions on a resin. | High removal efficiency; resins can often be regenerated. google.com | Can be expensive; selectivity for specific organolead compounds may vary. city.ac.uk |

| Chemical Precipitation | Dissolved contaminants are converted into insoluble solids for removal. | Simple, cost-effective, and widely used. researchgate.net | Can produce large volumes of sludge requiring disposal. researchgate.net |

| Membrane Filtration | A semi-permeable membrane separates contaminants from the water. | High removal efficiency for a broad spectrum of contaminants. | Prone to fouling; can be energy-intensive. |

| Coagulation/Flocculation | Chemicals are added to aggregate small particles into larger, settleable flocs. thermaxglobal.com | Enhances sedimentation and filtration efficiency. | Requires addition of chemicals; produces sludge. researchgate.net |

Bioremediation Approaches for Tributyllead-Contaminated Sites

Bioremediation utilizes biological organisms, such as plants and microorganisms, to degrade or immobilize environmental contaminants. fao.org This approach is often considered more sustainable and cost-effective than traditional physico-chemical methods. fao.org

Phytoremediation involves the use of plants to remove, degrade, or contain contaminants in soil, sediment, and water. While research specifically on the phytoremediation of this compound is limited, the general principles of phytoremediation for heavy metals and organometallic compounds are applicable. Plants can absorb contaminants through their root systems and either store them in their tissues (phytoextraction) or convert them into less toxic forms (phytotransformation). The effectiveness of phytoremediation depends on the plant species, the type and concentration of the contaminant, and soil conditions.

Microbial remediation employs microorganisms like bacteria and fungi to break down or transform hazardous substances. fao.org Microorganisms can degrade organic pollutants and alter the chemical form of trace elements to reduce their toxicity and mobility. fao.org For organolead compounds, microbial processes can lead to the cleavage of the carbon-lead bond, resulting in the formation of less toxic inorganic lead. The degradation of organolead compounds can be influenced by the presence of other substances. For example, some alkyllead compounds have been observed to transfer their alkyl groups to tin ions in both biotic and abiotic systems, a process that can be enhanced by the presence of sediment. publications.gc.ca

Advanced Oxidation Processes (AOPs) for Tributyllead Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are often used when conventional treatment methods are not effective against persistent organic pollutants. uts.edu.au

One example of an AOP is electron beam irradiation . Studies have shown that irradiating aqueous solutions containing trialkyllead compounds can efficiently degrade them, likely by converting them into inorganic lead (Pb²⁺). nih.gov The degradation is primarily driven by the reaction with hydroxyl radicals. nih.gov

Photocatalysis , another AOP, utilizes a semiconductor photocatalyst (like titanium dioxide, TiO₂) and a light source (such as UV or visible light) to generate reactive oxygen species that can degrade a wide range of organic pollutants. acs.orgresearchgate.net While much of the research has focused on other organic pollutants, the principles suggest potential applicability to this compound. acs.orgresearchgate.net The efficiency of photocatalysis can be influenced by factors such as the initial concentration of the pollutant, pH, and light intensity. researchgate.net Recent advancements include the use of perovskite quantum dots and organolead halide-based coordination polymers as photocatalysts, which show promise for degrading organic compounds. acs.orgacs.org

The Fenton process and related Fenton-type reactions involve the use of iron salts and hydrogen peroxide to generate hydroxyl radicals. This process has been investigated for the degradation of organotin compounds like tributyltin in landfill leachates. nih.gov At an acidic pH (around 3), the Fenton reaction can lead to the degradation of tributyltin by hydroxyl radicals. nih.gov This suggests a potential pathway for the degradation of tributyllead as well.

Table 2: Advanced Oxidation Processes for Organolead Degradation

| AOP Method | Description | Key Findings/Potential |

| Electron Beam Irradiation | Uses high-energy electrons to generate reactive species in water. | Efficiently degrades trialkyllead compounds, converting them to inorganic lead. nih.gov |

| Photocatalysis | Employs a photocatalyst and light to produce oxidizing radicals. | Perovskite QDs and organolead halide coordination polymers show potential for degrading organic pollutants. acs.orgacs.org |

| Fenton/Fenton-like Reactions | Uses iron and hydrogen peroxide to create hydroxyl radicals. | Effective for degrading tributyltin at acidic pH, suggesting potential for tributyllead. nih.gov |

Sequestration and Stabilization Techniques for Organolead Compounds

Sequestration and stabilization techniques aim to reduce the mobility and bioavailability of contaminants in the environment rather than removing them completely. These methods are often used for treating contaminated soils and sediments in situ.

Sorption to soil components is a natural sequestration process. Organometallic compounds like tributyltin readily adsorb to suspended particulates and become incorporated into sediments, particularly those rich in fine-grained organic matter. plymouth.ac.uk This process reduces the concentration of the contaminant in the water column. However, this sorption can be reversible, and contaminated sediments may act as long-term sources of pollution. plymouth.ac.uk

Stabilization involves adding amendments to the contaminated soil or sediment to chemically bind the contaminants, making them less likely to leach into the surrounding environment. While specific studies on this compound are not abundant, the general approach for heavy metal stabilization is relevant. This can involve adjusting the pH or adding materials that can form stable complexes with the lead ions.

Theoretical and Computational Studies of Tributyllead Chemistry

Molecular Orbital (MO) Calculations and Electronic Structure Analysis

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and properties of organolead compounds like tributyllead chloride. Molecular Orbital (MO) theory, a fundamental concept in quantum chemistry, describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread out over the entire molecule. core.ac.uklibretexts.orglibretexts.org The linear combination of atomic orbitals (LCAO) is a common method used to approximate these molecular orbitals. core.ac.uk

A key aspect of MO analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org These frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can influence the molecule's ability to participate in chemical reactions. researchgate.net

The electronic structure of organolead compounds is also influenced by the nature of the lead-carbon bond and the presence of other ligands. For instance, ab initio studies have been conducted to understand the stabilities of different oxidation states of lead in inorganic versus organolead compounds, highlighting why organolead chemistry is dominated by Pb(IV). acs.org

Interactive Table: Key Concepts in Molecular Orbital Analysis.

| Term | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | The energy of the HOMO is related to the ionization potential and the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | The energy of the LUMO is related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | A smaller gap can indicate higher reactivity. researchgate.net |

| Molecular Orbitals | Wave functions describing the behavior of electrons in a molecule. core.ac.uklibretexts.orglibretexts.org | Determine the electronic properties and bonding characteristics of the molecule. |

Density Functional Theory (DFT) Applications to Organolead Systems

Density Functional Theory (DFT) has become a widely used computational method in chemistry for investigating the electronic structure and properties of molecules. numberanalytics.comresearchgate.net DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the complex wave function of a many-electron system. mdpi.com This makes DFT computationally less expensive than some other high-level quantum chemistry methods, allowing for the study of larger and more complex systems, including organolead compounds. numberanalytics.com

DFT calculations can be used to predict a variety of molecular properties with high accuracy, such as:

Molecular Structures: Predicting the ground-state geometry of molecules. numberanalytics.com

Vibrational Frequencies: Simulating infrared and Raman spectra. numberanalytics.com

Reaction Pathways and Energies: Understanding the mechanisms of chemical reactions, including the identification of transition states and intermediates. numberanalytics.com

Electronic Properties: Calculating HOMO and LUMO energies, electron affinity, and ionization potential. researchgate.net

In the context of organolead systems, DFT can be employed to study the nature of the lead-carbon bond, the influence of different substituents on the molecule's properties, and its reactivity. For example, DFT can be used to investigate the hydrolytic degradation mechanisms of organometallic compounds. nih.gov Furthermore, DFT is instrumental in designing new molecules and materials with specific, tailored properties. numberanalytics.com

Interactive Table: Applications of DFT in Organolead Chemistry.

| Application | Description |

|---|---|

| Geometry Optimization | Determination of the most stable three-dimensional structure of the molecule. |

| Frequency Analysis | Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to predict infrared and Raman spectra. |

| Frontier Molecular Orbital Analysis | Calculation of HOMO and LUMO energies to assess chemical reactivity. researchgate.net |

| Reaction Mechanism Studies | Investigation of the step-by-step process of chemical reactions, including the energetics of reactants, products, and transition states. numberanalytics.com |

Computational Modeling of Environmental Interactions and Transformations

Computational modeling plays a crucial role in understanding the environmental fate and impact of organolead compounds like this compound. epa.govnih.gov These models help predict how these substances behave in different environmental compartments, such as water, soil, and air, and how they might be transformed through various chemical and biological processes. mdpi.com

Key areas where computational modeling is applied include:

Predicting Environmental Fate: Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. ecetoc.org These can be used to estimate properties like water solubility, octanol-water partition coefficient (a measure of hydrophobicity), and potential for bioaccumulation. ecetoc.org

Modeling Transformation Processes: Computational methods, particularly DFT, can be used to investigate the mechanisms of degradation reactions, such as hydrolysis. nih.gov By calculating the thermodynamics and kinetics of these reactions, researchers can predict the persistence of organolead compounds in the environment and identify potential breakdown products. nih.gov

Assessing Ecotoxicity: Computational toxicology is an emerging field that uses computational models to predict the potential adverse effects of chemicals on living organisms. frontiersin.org This can involve modeling the interaction of organolead compounds with biological molecules to understand their mechanism of toxicity.

The use of computational models can help to fill data gaps where experimental data is lacking and to prioritize chemicals for further testing, contributing to a more efficient and targeted approach to environmental risk assessment. epa.govfrontiersin.org

Quantum Chemical Approaches to Organolead Compound Reactivity

Quantum chemistry offers a powerful framework for understanding and predicting the reactivity of chemical compounds, including organolead species. mdpi.com By applying the principles of quantum mechanics, these methods can provide detailed insights into the electronic factors that govern chemical reactions. researchgate.net

Several quantum chemical approaches are employed to study reactivity:

Frontier Molecular Orbital (FMO) Theory: As discussed in section 7.1, FMO theory focuses on the interaction between the HOMO of one reactant and the LUMO of another. The energy gap and the spatial overlap of these orbitals can be used to predict the feasibility and regioselectivity of a reaction. wikipedia.org

Conceptual Density Functional Theory (DFT): This approach utilizes concepts derived from DFT to define and calculate reactivity indices such as chemical hardness, softness, and the electrophilicity index. mdpi.com These descriptors provide a quantitative measure of a molecule's tendency to accept or donate electrons and can be used to predict reaction outcomes. mdpi.com

Transition State Theory: By calculating the potential energy surface of a reaction, quantum chemical methods can identify the transition state, which is the highest energy point along the reaction pathway. numberanalytics.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Automated Reaction Prediction: Recent advancements have led to the development of automated workflows that use quantum chemistry to predict chemical reactivity. rsc.orgnih.gov These methods can automatically identify reactive sites in a molecule and compute reactivity descriptors, facilitating the rapid screening of potential reactions. rsc.org

These computational tools provide a valuable complement to experimental studies, enabling a deeper understanding of the factors that control the reactivity of organolead compounds and aiding in the prediction of their chemical behavior. arxiv.orgnih.gov

常见问题

Q. What are the established protocols for synthesizing and characterizing tributyllead chloride in laboratory settings?

this compound is typically synthesized via alkylation of lead chloride with Grignard reagents (e.g., tributylmagnesium chloride). Characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by comparing chemical shifts to literature values.

- X-ray Crystallography : Resolves molecular geometry and bond lengths .

- Elemental Analysis : Validates stoichiometric ratios of lead, carbon, and chlorine . Ensure rigorous purification (e.g., recrystallization) to avoid organolead byproducts.

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

Advanced studies combine field data and computational modeling:

- Hydrolysis Kinetics : Measure degradation rates under varying pH/temperature. This compound hydrolyzes slowly in neutral water (t₁/₂ ≈ 30 days at 25°C) but accelerates in acidic conditions .

- Molecular Dynamics Simulations : Predict interactions with humic acids, which stabilize the compound via hydrophobic binding .

- Isotopic Tracing : Use -labeled analogs to track bioaccumulation pathways .

Q. How can contradictions in reported degradation pathways of this compound be resolved?

Conflicting data (e.g., photolytic vs. microbial degradation dominance) require:

- Controlled Comparative Studies : Replicate experiments under identical conditions (light intensity, microbial consortia).

- Meta-Analysis : Statistically evaluate literature data to identify confounding variables (e.g., dissolved oxygen levels) . Example resolution: A 2024 study attributed discrepancies to regional microbial diversity affecting reductive dealkylation rates .

Q. What computational models predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models electron transfer mechanisms during redox reactions. For example, Pb–C bond cleavage energy (~250 kJ/mol) aligns with experimental activation barriers .

- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with toxicity or stability . Validate models against experimental kinetic data and crystallographic structures.

Q. How do interfacial interactions influence the adsorption of this compound on mineral surfaces?

Use surface-sensitive techniques:

- ATR-FTIR Spectroscopy : Identifies binding modes (e.g., monodentate vs. bidentate adsorption on hematite) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies lead oxidation states post-adsorption .

- Atomic Force Microscopy (AFM) : Maps nanoscale adhesion forces on clay minerals .

Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., reagent purity, humidity) in supplementary materials .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing (if applicable) .

- Literature Gaps : Use keyword searches (e.g., "this compound degradation kinetics") in Web of Science to identify understudied areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。